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Compound of Interest

Compound Name: 2-(3-Oxobutyl)cyclohexanone

Cat. No.: B8776333 Get Quote

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der

Arzneimittelentwicklung

Einleitung
2-(3-Oxobutyl)cyclohexanon, ein 1,5-Diketon, ist ein vielseitiges Zwischenprodukt in der

organischen Synthese. Seine bifunktionelle Natur mit zwei Carbonylgruppen unterschiedlicher

Reaktivität sowie mehreren sauren α-Protonen ermöglicht eine breite Palette von

Derivatisierungsreaktionen. Diese Derivate dienen als wichtige Bausteine für die Synthese

komplexer Moleküle, insbesondere von Naturstoffen, pharmazeutischen Wirkstoffen und deren

Analoga. Diese Anwendungsnotizen bieten detaillierte Protokolle für Schlüsselreaktionen zur

Derivatisierung von 2-(3-Oxobutyl)cyclohexanon, einschließlich quantitativer Daten und

mechanistischer Einblicke, um Forscher bei der Nutzung dieses wertvollen Synthesebausteins

zu unterstützen.

Robinson-Anellierung: Synthese des Wieland-
Miescher-Ketons
Die intramolekulare Aldolkondensation von 2-(3-Oxobutyl)cyclohexanon führt zur Bildung des

Wieland-Miescher-Ketons, einem zentralen Baustein in der Synthese von Steroiden,

Terpenoiden und anderen polyzyklischen Naturstoffen.[1] Die Reaktion wird typischerweise

durch Basen oder in jüngerer Zeit durch organokatalytische, enantioselektive Methoden

katalysiert.
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Protokoll 1: Basenkatalysierte Synthese des
racemischen Wieland-Miescher-Ketons
Dieses Protokoll beschreibt die klassische basenkatalysierte Robinson-Anellierung.

Materialien:

2-(3-Oxobutyl)cyclohexanon

Kaliumhydroxid (KOH)

Methanol (MeOH)

Salzsäure (HCl, 1 M)

Ethylacetat

Gesättigte Natriumchloridlösung (Sole)

Wasserfreies Magnesiumsulfat (MgSO₄)

Durchführung:

Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) in Methanol.

Fügen Sie unter Rühren bei Raumtemperatur eine Lösung von Kaliumhydroxid (1.1 Äquiv.)

in Methanol hinzu.

Erhitzen Sie die Reaktionsmischung für 4-6 Stunden unter Rückfluss.

Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

Nach vollständigem Umsatz kühlen Sie die Mischung auf Raumtemperatur ab und

neutralisieren Sie sie mit 1 M Salzsäure.

Entfernen Sie das Methanol unter reduziertem Druck.

Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
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Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole.

Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und

konzentrieren Sie sie im Vakuum.

Reinigen Sie das Rohprodukt mittels Säulenchromatographie an Kieselgel (Eluent:

Hexan/Ethylacetat-Gemisch).

Protokoll 2: Enantioselektive Synthese des (S)-Wieland-
Miescher-Ketons (Hajos-Parrish-Eder-Sauer-Wiechert-
Reaktion)
Diese Methode nutzt (S)-Prolin als chiralen Organokatalysator, um eine hohe

Enantioselektivität zu erreichen.

Materialien:

2-(3-Oxobutyl)cyclohexanon

(S)-Prolin

Dimethylsulfoxid (DMSO)

Wasser

Diethylether

Durchführung:

Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) in DMSO.

Fügen Sie (S)-Prolin (0.1 Äquiv.) hinzu und rühren Sie die Mischung bei Raumtemperatur.

Die Reaktionszeit kann je nach Maßstab und gewünschtem Umsatz zwischen 24 und 72

Stunden variieren. Überwachen Sie den Fortschritt mittels DC oder HPLC.

Nach Beendigung der Reaktion fügen Sie Wasser hinzu, um das Produkt auszufällen oder

die Extraktion zu erleichtern.
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Extrahieren Sie die Mischung mehrmals mit Diethylether.

Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole.

Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen

Sie das Lösungsmittel im Vakuum.

Das Produkt kann durch Umkristallisation weiter aufgereinigt werden, um die

Enantiomerenreinheit zu erhöhen.

Quantitative Daten zur Robinson-Anellierung
Katalysator/
Base

Lösungsmit
tel

Temperatur
(°C)

Zeit (h)
Ausbeute
(%)

Enantiomer
enüberschu
ss (ee, %)

KOH Methanol Rückfluss 6 75-85 Racemisch

(S)-Prolin DMSO RT 48 70-80 70-85

(S)-Prolin NMP 60 24 91 93

NMP: N-Methyl-2-pyrrolidon, RT: Raumtemperatur

Diagramm: Allgemeiner Mechanismus der Robinson-
Anellierung

Michael-Addition Aldolkondensation

Enolat-Bildung Angriff an Michael-Akzeptor 1,5-Diketon (Edukt)
Protonierung Erneute Enolat-

Bildung
Base Intramolekularer

Ringschluss
β-Hydroxyketon

Protonierung
Wasserabspaltung

Hitze/Säure/Base Wieland-Miescher-Keton
(α,β-ungesättigtes Keton)2-(3-Oxobutyl)cyclohexanon Base

Click to download full resolution via product page

Abbildung 1: Schematischer Ablauf der Robinson-Anellierung von 2-(3-Oxobutyl)cyclohexanon.
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Synthese von Heterozyklen
Die 1,5-Dicarbonylstruktur von 2-(3-Oxobutyl)cyclohexanon ist ein idealer Vorläufer für die

Synthese verschiedener heterozyklischer Ringsysteme, die in vielen pharmazeutisch aktiven

Molekülen vorkommen.

Paal-Knorr-Synthese von Pyrazolen
Die Reaktion von 1,5-Diketonen mit Hydrazinderivaten ist eine direkte Methode zur Herstellung

von Pyrazolen.

Protokoll 3: Synthese eines Pyrazolderivats
Materialien:

2-(3-Oxobutyl)cyclohexanon

Hydrazinhydrat oder Phenylhydrazin

Ethanol (EtOH)

Essigsäure (katalytisch)

Durchführung:

Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) in Ethanol.

Fügen Sie Hydrazinhydrat oder Phenylhydrazin (1.1 Äquiv.) und eine katalytische Menge

Essigsäure hinzu.

Erhitzen Sie die Mischung für 2-4 Stunden unter Rückfluss.

Überwachen Sie die Reaktion mittels DC.

Nach Beendigung der Reaktion entfernen Sie das Lösungsmittel im Vakuum.

Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser und Sole.

Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und dampfen Sie sie ein.
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Reinigen Sie das Produkt durch Säulenchromatographie oder Umkristallisation.

Synthese von Pyrimidinen
Die Cyclokondensation mit Amidinen oder Harnstoffderivaten führt zur Bildung von

Pyrimidinringen.

Protokoll 4: Synthese eines Pyrimidinderivats
Materialien:

2-(3-Oxobutyl)cyclohexanon

Benzamidin-Hydrochlorid

Natriumethanolat (NaOEt)

Ethanol (EtOH)

Durchführung:

Stellen Sie eine frische Lösung von Natriumethanolat in Ethanol her.

Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) und Benzamidin-Hydrochlorid (1.1 Äquiv.)

in Ethanol.

Fügen Sie die Natriumethanolat-Lösung langsam hinzu und erhitzen Sie die Mischung für 8-

12 Stunden unter Rückfluss.

Verfolgen Sie den Reaktionsverlauf mittels DC.

Nach dem Abkühlen neutralisieren Sie die Reaktion mit verdünnter Salzsäure.

Entfernen Sie das Ethanol und extrahieren Sie die wässrige Phase mit Chloroform.

Waschen, trocknen und konzentrieren Sie die organische Phase.

Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
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Synthese von Benzodiazepinen
Die Reaktion mit o-Phenylendiamin in Gegenwart eines sauren Katalysators ergibt 1,5-

Benzodiazepin-Derivate.[2][3]

Protokoll 5: Synthese eines Benzodiazepin-Derivats
Materialien:

2-(3-Oxobutyl)cyclohexanon

o-Phenylendiamin

Acetonitril (CH₃CN)

H-MCM-22 (saurer Zeolith-Katalysator)[2]

Durchführung:

Suspendieren Sie den H-MCM-22-Katalysator (150 mg pro mmol Keton) in Acetonitril.

Fügen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) und o-Phenylendiamin (1 Äquiv.) hinzu.

Rühren Sie die Suspension bei Raumtemperatur für 1-3 Stunden.

Überwachen Sie die Reaktion mittels DC.

Filtrieren Sie den Katalysator ab und waschen Sie ihn mit Acetonitril.

Entfernen Sie das Lösungsmittel aus dem Filtrat im Vakuum.

Das Produkt kann in der Regel ohne weitere Reinigung in hoher Reinheit erhalten werden.

Zusammenfassung der heterozyklischen Synthesen
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Heterozyklus Reagenz
Katalysator/Beding
ungen

Typische Ausbeute
(%)

Pyrazol Hydrazinhydrat
Essigsäure, EtOH,

Rückfluss
80-90

Pyrimidin Benzamidin
NaOEt, EtOH,

Rückfluss
60-75

Benzodiazepin o-Phenylendiamin
H-MCM-22, CH₃CN,

RT
85-95[2]

Diagramm: Synthesewege zu Heterozyklen

Pyrazol-Synthese Pyrimidin-Synthese Benzodiazepin-Synthese

2-(3-Oxobutyl)cyclohexanon

+ Hydrazin-Derivat + Amidin/Harnstoff + o-Phenylendiamin

Pyrazol-Derivat

 saure Katalyse

Pyrimidin-Derivat

 basische Kondensation

Benzodiazepin-Derivat

 saure Katalyse

Click to download full resolution via product page

Abbildung 2: Übersicht der Synthesewege von Heterozyklen aus 2-(3-Oxobutyl)cyclohexanon.

Reaktionen an den Carbonylgruppen
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Die beiden Carbonylgruppen können selektiv oder gemeinsam modifiziert werden, um eine

Vielzahl von Derivaten zu erzeugen.

Knoevenagel-Kondensation
Die Knoevenagel-Kondensation mit aktiven Methylenverbindungen ermöglicht die Bildung

neuer C=C-Doppelbindungen an den Carbonylpositionen.

Protokoll 6: Knoevenagel-Kondensation mit Malononitril
Materialien:

2-(3-Oxobutyl)cyclohexanon

Malononitril

Piperidin (katalytisch)

Benzol oder Toluol

Durchführung:

Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) und Malononitril (2.2 Äquiv. für beide

Carbonylgruppen) in Benzol.

Fügen Sie eine katalytische Menge Piperidin hinzu.

Erhitzen Sie die Mischung unter Verwendung eines Dean-Stark-Wasserabscheiders für 4-8

Stunden unter Rückfluss.

Nach vollständigem Umsatz waschen Sie die Reaktionsmischung mit verdünnter Salzsäure,

Wasser und Sole.

Trocknen Sie die organische Phase (MgSO₄), filtrieren Sie und entfernen Sie das

Lösungsmittel.

Reinigen Sie das Produkt durch Säulenchromatographie.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8776333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wittig-Reaktion
Die Wittig-Reaktion ermöglicht die Umwandlung der Carbonylgruppen in Alkene mit hoher

Regioselektivität.

Protokoll 7: Wittig-Reaktion mit
Methylentriphenylphosphoran
Materialien:

Methyltriphenylphosphoniumbromid

n-Butyllithium (n-BuLi) in Hexan

Wasserfreies Tetrahydrofuran (THF)

2-(3-Oxobutyl)cyclohexanon

Durchführung:

Suspendieren Sie Methyltriphenylphosphoniumbromid (2.2 Äquiv.) in wasserfreiem THF

unter einer Inertgasatmosphäre.

Kühlen Sie die Suspension auf 0 °C und fügen Sie langsam n-BuLi (2.2 Äquiv.) hinzu.

Rühren Sie die resultierende orange-rote Lösung für 30 Minuten bei Raumtemperatur.

Kühlen Sie die Ylid-Lösung wieder auf 0 °C und fügen Sie langsam eine Lösung von 2-(3-

Oxobutyl)cyclohexanon (1 Äquiv.) in THF hinzu.

Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie über Nacht.

Quenchen Sie die Reaktion durch Zugabe von Wasser.

Extrahieren Sie die Mischung mit Pentan.

Waschen Sie die vereinigten organischen Extrakte, trocknen Sie sie und konzentrieren Sie

sie sorgfältig (das Produkt ist flüchtig).
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Reinigen Sie das resultierende Dien durch Destillation oder Säulenchromatographie.

Diagramm: Experimenteller Arbeitsablauf für die
Derivatisierung

Startmaterialien
(2-(3-Oxobutyl)cyclohexanon,
Reagenzien, Lösungsmittel)

Reaktionsdurchführung
(Temperaturkontrolle, Rühren,

Zeitmanagement)

Reaktionsüberwachung
(DC, HPLC, GC)

Aufarbeitung
(Quenchen, Extraktion, Waschen)

 nach vollständigem
Umsatz

 Anpassung der
Bedingungen

Isolierung des Rohprodukts
(Trocknen, Einengen)

Reinigung
(Säulenchromatographie,

Umkristallisation, Destillation)

Charakterisierung
(NMR, MS, IR)
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Abbildung 3: Allgemeiner experimenteller Arbeitsablauf für die Derivatisierungsreaktionen.

Fazit
2-(3-Oxobutyl)cyclohexanon ist ein äußerst nützlicher und flexibler Baustein für die organische

Synthese. Die in diesen Anwendungsnotizen beschriebenen Protokolle zur Robinson-

Anellierung und zur Synthese verschiedener Heterozyklen sowie zu selektiven Carbonyl-

Modifikationen demonstrieren seine breite Anwendbarkeit. Die bereitgestellten quantitativen

Daten und detaillierten Methoden sollen als Leitfaden für Forscher dienen, um diese

Reaktionen in ihren eigenen Syntheseprojekten, insbesondere im Bereich der

Wirkstoffentwicklung, erfolgreich zu implementieren und zu optimieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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